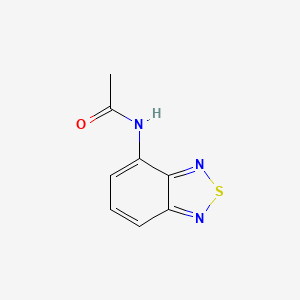
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide, also known as 2-IMT, is an organosulfur compound that has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects and has been used in laboratory experiments.
Aplicaciones Científicas De Investigación
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects and has been used in laboratory experiments. It has been used to study the effects of drugs on the body and to study the molecular mechanisms of various diseases. It has also been used to study the effects of environmental factors on the body and to study the effects of various compounds on the body.
Mecanismo De Acción
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- has been found to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the production of prostaglandins, which are involved in a variety of physiological processes. 5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- inhibits the activity of COX, leading to a decrease in the production of prostaglandins and a decrease in the activity of certain physiological processes.
Biochemical and Physiological Effects
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to reduce the production of prostaglandins, which are involved in a variety of physiological processes. Additionally, it has been found to reduce the activity of certain enzymes involved in the metabolism of drugs, leading to an increased effectiveness of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for studying the effects of drugs and environmental factors on the body. However, it has certain limitations. It has been found to have a relatively short half-life, making it difficult to use in long-term experiments. Additionally, it is not very soluble in water, making it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for 5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- are numerous. It could be used to study the effects of drugs on the body and to study the molecular mechanisms of various diseases. Additionally, it could be used to study the effects of environmental factors on the body and to study the effects of various compounds on the body. Additionally, it could be used to develop new drugs and treatments for various diseases. Finally, it could be used to study the effects of various compounds on the body, such as the effects of certain compounds on the immune system.
Métodos De Síntesis
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-methoxyphenylacetic acid with 2-amino-4-thiazolecarboxylic acid in the presence of anhydrous ethanol. This reaction produces the compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide. The second step involves the reaction of the compound with a base, such as sodium hydroxide, in the presence of anhydrous ethanol. This reaction produces the desired compound, 5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo-.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide' involves the condensation of 2-methoxyaniline with ethyl chloroacetate to form N-(2-methoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid hydrazide, which is subsequently acetylated with acetic anhydride to form the final product.", "Starting Materials": [ "2-methoxyaniline", "ethyl chloroacetate", "thiosemicarbazide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form N-(2-methoxyphenyl)glycine ethyl ester.", "Step 2: Reaction of N-(2-methoxyphenyl)glycine ethyl ester with thiosemicarbazide in the presence of a base such as sodium hydroxide to form 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid hydrazide.", "Step 3: Acetylation of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid hydrazide with acetic anhydride in the presence of a base such as pyridine to form the final product, 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide." ] } | |
Número CAS |
138376-00-8 |
Fórmula molecular |
C12H13N3O3S |
Peso molecular |
279.32 g/mol |
Nombre IUPAC |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-18-8-5-3-2-4-7(8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |
Clave InChI |
AEQDNGRKIPEZRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CC2C(=O)NC(=N)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423112.png)
![N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423130.png)
![N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423131.png)
![N-(3-chloro-4-methylphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423138.png)
![N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423143.png)
![5-[2-(4-chlorophenyl)hydrazin-1-ylidene]-4-phenyl-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B6423148.png)
![1,3-dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423155.png)

![N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B6423160.png)
![2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6423174.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6423182.png)


![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B6423188.png)